molecular formula C20H24N4O B2421068 1-Prop-2-ynyl-N-[1-(3-pyrazol-1-ylphenyl)ethyl]piperidine-4-carboxamide CAS No. 1436169-19-5

1-Prop-2-ynyl-N-[1-(3-pyrazol-1-ylphenyl)ethyl]piperidine-4-carboxamide

Cat. No.: B2421068
CAS No.: 1436169-19-5
M. Wt: 336.439
InChI Key: GCLNSKVPSFRRCU-UHFFFAOYSA-N
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Description

1-Prop-2-ynyl-N-[1-(3-pyrazol-1-ylphenyl)ethyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazole moiety, and a propynyl group. The presence of these functional groups makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-Prop-2-ynyl-N-[1-(3-pyrazol-1-ylphenyl)ethyl]piperidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrazole Moiety: The pyrazole group is introduced via a condensation reaction with a suitable pyrazole derivative.

    Attachment of the Propynyl Group: The propynyl group is added through an alkylation reaction using a propynyl halide.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and advanced purification techniques.

Chemical Reactions Analysis

1-Prop-2-ynyl-N-[1-(3-pyrazol-1-ylphenyl)ethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Prop-2-ynyl-N-[1-(3-pyrazol-1-ylphenyl)ethyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-Prop-2-ynyl-N-[1-(3-pyrazol-1-ylphenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-Prop-2-ynyl-N-[1-(3-pyrazol-1-ylphenyl)ethyl]piperidine-4-carboxamide can be compared with similar compounds such as:

    1-Prop-2-ynyl-N-[1-(3-pyrazol-1-ylphenyl)ethyl]piperidine-4-carboxylate: Similar structure but different functional groups.

    This compound derivatives: Variations in the substituents on the piperidine or pyrazole rings.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-prop-2-ynyl-N-[1-(3-pyrazol-1-ylphenyl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-3-11-23-13-8-17(9-14-23)20(25)22-16(2)18-6-4-7-19(15-18)24-12-5-10-21-24/h1,4-7,10,12,15-17H,8-9,11,13-14H2,2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLNSKVPSFRRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N2C=CC=N2)NC(=O)C3CCN(CC3)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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